molecular formula Cl3H8N5ORu-5 B12646459 Tetraamminechloronitrosylruthenium dichloride CAS No. 22615-60-7

Tetraamminechloronitrosylruthenium dichloride

Cat. No.: B12646459
CAS No.: 22615-60-7
M. Wt: 301.5 g/mol
InChI Key: MSCUCYIMCPIYPK-UHFFFAOYSA-K
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Description

Tetraamminechloronitrosylruthenium dichloride is a coordination compound with the chemical formula Cl3H8N5ORu-5. It is known for its unique structure, which includes a ruthenium center coordinated to four ammine ligands, one nitrosyl ligand, and one chloride ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraamminechloronitrosylruthenium dichloride typically involves the reaction of ruthenium trichloride with ammonia and nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the ruthenium center. The general reaction can be represented as follows:

RuCl3+4NH3+NOCl[Ru(NH3)4(NO)Cl]Cl2\text{RuCl}_3 + 4\text{NH}_3 + \text{NOCl} \rightarrow \text{[Ru(NH}_3\text{)}_4\text{(NO)Cl]} \text{Cl}_2 RuCl3​+4NH3​+NOCl→[Ru(NH3​)4​(NO)Cl]Cl2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraamminechloronitrosylruthenium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, often involving the reduction of the nitrosyl ligand.

    Substitution: Ligands in the coordination sphere can be substituted by other ligands, such as phosphines or other amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand substitution reactions typically involve the use of excess ligands under mild heating conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce nitrosyl-free ruthenium complexes .

Scientific Research Applications

Tetraamminechloronitrosylruthenium dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.

    Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of tetraamminechloronitrosylruthenium dichloride involves its interaction with molecular targets such as DNA and proteins. The nitrosyl ligand can undergo redox reactions, leading to the generation of reactive nitrogen species that can modify biomolecules. The ruthenium center can also coordinate to various biological ligands, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Hexaamminecobalt(III) chloride: Similar in structure but with cobalt as the central metal.

    Tetraammineplatinum(II) chloride: Platinum-based compound with similar coordination environment.

    Pentaamminechlororuthenium(III) chloride: Another ruthenium complex with a different ligand arrangement.

Uniqueness

Tetraamminechloronitrosylruthenium dichloride is unique due to the presence of the nitrosyl ligand, which imparts distinct redox properties and reactivity compared to other similar compounds. This makes it particularly valuable in research focused on redox chemistry and catalysis .

Properties

CAS No.

22615-60-7

Molecular Formula

Cl3H8N5ORu-5

Molecular Weight

301.5 g/mol

IUPAC Name

azanide;chlororuthenium(2+);nitroxyl anion;dichloride

InChI

InChI=1S/3ClH.NO.4H2N.Ru/c;;;1-2;;;;;/h3*1H;;4*1H2;/q;;;5*-1;+3/p-3

InChI Key

MSCUCYIMCPIYPK-UHFFFAOYSA-K

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[N-]=O.[Cl-].[Cl-].Cl[Ru+2]

Origin of Product

United States

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